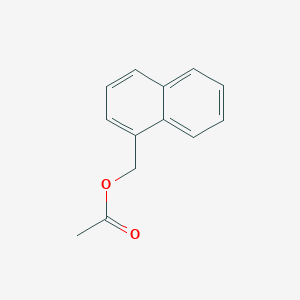
1-Naphthylmethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthylmethyl acetate is a chemical compound that is widely used in scientific research. It is an ester of naphthalene and acetic acid and has the molecular formula C12H12O2. This compound is used in various fields of research, including biochemistry, pharmacology, and toxicology.
Mechanism of Action
The mechanism of action of 1-Naphthylmethyl acetate involves the hydrolysis of the ester bond by esterases and lipases. This reaction produces naphthol and acetic acid as byproducts. The rate of hydrolysis can be measured by monitoring the formation of naphthol using spectrophotometry or other analytical techniques.
Biochemical and Physiological Effects
1-Naphthylmethyl acetate has no known biochemical or physiological effects in humans or animals. However, it is a common substrate for esterases and lipases, which play important roles in lipid metabolism and other cellular processes.
Advantages and Limitations for Lab Experiments
One advantage of using 1-Naphthylmethyl acetate in lab experiments is its high purity and stability. This compound is commercially available and can be easily synthesized in the lab. Additionally, it is a common substrate for esterases and lipases, which are widely studied enzymes. One limitation of using 1-Naphthylmethyl acetate is that it may not accurately reflect the metabolism of other compounds in vivo. Additionally, the hydrolysis of 1-Naphthylmethyl acetate may be affected by factors such as pH, temperature, and the presence of other compounds.
Future Directions
There are several future directions for research on 1-Naphthylmethyl acetate. One area of interest is the development of new substrates for esterases and lipases that are more specific and sensitive than 1-Naphthylmethyl acetate. Additionally, researchers may investigate the environmental fate and toxicity of 1-Naphthylmethyl acetate and other naphthalene derivatives. Finally, the use of 1-Naphthylmethyl acetate and other ester substrates in drug discovery and development may be explored further.
Synthesis Methods
The synthesis of 1-Naphthylmethyl acetate involves the reaction between naphthalene and acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction produces 1-Naphthylmethyl acetate and acetic acid as byproducts. The yield of the reaction can be improved by using higher temperatures and longer reaction times.
Scientific Research Applications
1-Naphthylmethyl acetate is used in various scientific research applications. It is commonly used as a substrate in enzyme assays to measure the activity of esterases and lipases. This compound is also used in studies of drug metabolism, as it is a common model substrate for cytochrome P450 enzymes. Additionally, 1-Naphthylmethyl acetate is used in studies of environmental toxicity, as it is a common pollutant in water and soil.
properties
CAS RN |
13098-88-9 |
|---|---|
Product Name |
1-Naphthylmethyl acetate |
Molecular Formula |
C13H12O2 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
naphthalen-1-ylmethyl acetate |
InChI |
InChI=1S/C13H12O2/c1-10(14)15-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8H,9H2,1H3 |
InChI Key |
DLZJIFRRPVEMAK-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CC(=O)OCC1=CC=CC2=CC=CC=C21 |
Other CAS RN |
13098-88-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1H-Naphth[2,3-f]isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxypropyl)-](/img/structure/B82456.png)
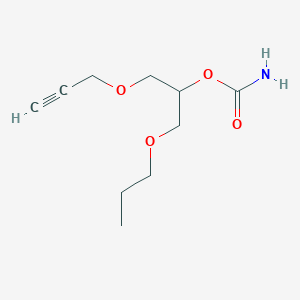
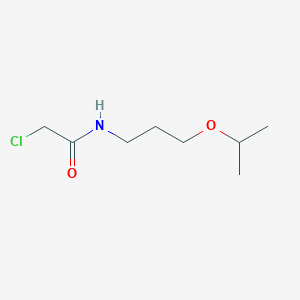

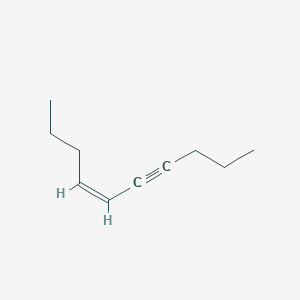
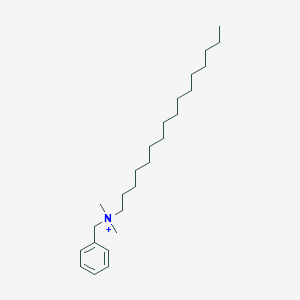
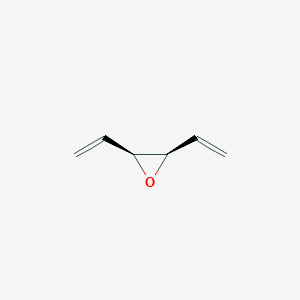

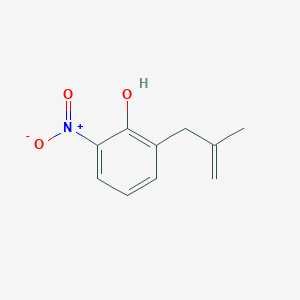


![1-Bromobicyclo[2.2.1]heptane](/img/structure/B82479.png)